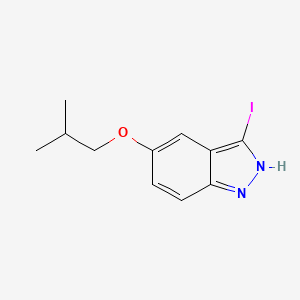

3-Iodo-5-isobutoxy-1H-indazole

Description

BenchChem offers high-quality 3-Iodo-5-isobutoxy-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-5-isobutoxy-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-(2-methylpropoxy)-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN2O/c1-7(2)6-15-8-3-4-10-9(5-8)11(12)14-13-10/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQARGOCGRRKRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC2=C(NN=C2C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Indazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Chemical Properties of 3-Iodo-5-isobutoxy-1H-indazole

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1] Its structural resemblance to indole allows it to act as a bioisostere, yet its unique electronic properties and hydrogen bonding capabilities have carved out a distinct and vital role in the development of novel therapeutics.[1] Indazole derivatives are prevalent in a wide array of biologically active compounds, including potent kinase inhibitors used in oncology.[2][3] The continuous exploration of this scaffold is driven by its proven success and versatile nature.[1]

The strategic functionalization of the indazole core is paramount to modulating its pharmacological profile. The introduction of an iodine atom, particularly at the 3-position, provides a versatile synthetic handle for constructing diverse molecular libraries through various cross-coupling reactions.[2][4] This guide focuses on a specific, promising derivative: 3-Iodo-5-isobutoxy-1H-indazole . The incorporation of a 5-isobutoxy group is anticipated to enhance physicochemical properties such as solubility and lipophilicity, which are critical for optimizing drug-like characteristics, including bioavailability.[5] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, reactivity, and characterization of this valuable chemical building block.

Molecular Overview and Physicochemical Properties

3-Iodo-5-isobutoxy-1H-indazole is a substituted aromatic heterocycle. The core structure consists of a fused benzene and pyrazole ring.[1] Like other NH-indazoles, it can exist in tautomeric forms, with the 1H-tautomer generally being more stable than the 2H-tautomer.[1]

-

3-Iodo Substituent : The iodine atom at the C3 position is the key to the molecule's synthetic versatility. The carbon-iodine bond is relatively weak, making it an excellent leaving group in metal-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, vinyl, alkyl, and other moieties.[2][4]

-

5-Isobutoxy Substituent : The isobutoxy group (–O–CH₂–CH(CH₃)₂) at the C5 position is an ether linkage that significantly influences the molecule's physical properties. It is expected to increase lipophilicity and may improve solubility in organic solvents commonly used in synthesis and biological assays.

Predicted Physicochemical Data

While experimental data for this specific molecule is not widely published, its core properties can be predicted based on its structure.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₁H₁₃IN₂O | - |

| Molecular Weight | 316.14 g/mol | - |

| Appearance | Likely a solid at room temperature | Based on related iodo-indazoles[6][7] |

| pKa | ~9-10 (for the N-H proton) | Inferred from similar nitro-indazoles[7] |

| LogP | > 2.2 | Inferred from 3-iodo-1H-indazole[8] |

Synthesis and Purification

The proposed synthesis would begin with the commercially available or synthetically prepared 5-isobutoxy-1H-indazole.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 3-Iodo-5-isobutoxy-1H-indazole.

Detailed Experimental Protocol: C3-Iodination

This protocol is adapted from established methods for the C3-iodination of analogous indazole systems.[2]

Materials:

-

5-isobutoxy-1H-indazole (1.0 eq)

-

Iodine (I₂) (2.0 eq)[2]

-

Potassium hydroxide (KOH) pellets

-

N,N-Dimethylformamide (DMF)

-

Sodium thiosulfate (Na₂S₂O₄), aqueous solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Ice bath

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 5-isobutoxy-1H-indazole (1.0 eq) and dissolve it in DMF (approx. 10 mL per mmol of substrate).

-

Iodine Addition: To the stirred solution, add solid iodine (I₂) (2.0 eq).[2]

-

Base Addition: Carefully add powdered potassium hydroxide (KOH) (approx. 2.0-3.0 eq) portion-wise to the mixture. The reaction is often exothermic, so maintaining the temperature with a cool water bath may be necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by a brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

-

Purification: The resulting crude residue should be purified by silica gel column chromatography to yield the pure 3-Iodo-5-isobutoxy-1H-indazole.[9][10]

Chemical Reactivity and Synthetic Applications

The primary synthetic utility of 3-Iodo-5-isobutoxy-1H-indazole lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The C3-iodo group serves as a versatile anchor point for introducing molecular complexity, making it an invaluable intermediate in medicinal chemistry.[4]

Key Cross-Coupling Reactions

-

Suzuki Coupling: Reaction with an aryl or heteroaryl boronic acid (or ester) to form a C-C bond, yielding 3-aryl-5-isobutoxy-1H-indazoles. This is one of the most common methods for elaborating the indazole scaffold.[4]

-

Heck Coupling: Reaction with an alkene to introduce a vinyl group at the C3 position.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form 3-alkynyl-1H-indazoles.

-

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a suitable palladium catalyst and ligand to form 3-amino-1H-indazole derivatives.

-

Carbonylative Couplings: Introduction of a carbonyl group using carbon monoxide, leading to the synthesis of amides, esters, or ketones at the C3 position.

Diagram of Synthetic Transformations

Caption: Key cross-coupling reactions utilizing 3-Iodo-5-isobutoxy-1H-indazole.

Spectroscopic Characterization

Precise structural confirmation relies on a combination of spectroscopic techniques.[11] While experimental spectra for 3-Iodo-5-isobutoxy-1H-indazole are not publicly available, the expected data can be reliably predicted.

General Spectroscopic Analysis Protocol

-

Nuclear Magnetic Resonance (NMR): Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆ in a clean NMR tube.[11]

-

Mass Spectrometry (MS): Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile. Introduce the sample into the mass spectrometer, often coupled with liquid chromatography (LC-MS), for analysis. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[11]

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.0 ppm). Isobutoxy Protons: A doublet (~4.0 ppm, 2H, -OCH₂-), a multiplet (~2.1 ppm, 1H, -CH-), and a doublet (~1.0 ppm, 6H, -CH(CH₃)₂). NH Proton: A broad singlet (>10 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | Aromatic Carbons: Multiple signals in the aromatic region (~110-150 ppm). The carbon bearing the iodine (C3) would be significantly downfield. Isobutoxy Carbons: Signals corresponding to the -OCH₂, -CH, and -CH₃ groups in the aliphatic region (~20-80 ppm). |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 317.0. The presence of iodine would give a characteristic isotopic pattern. HRMS would confirm the C₁₁H₁₄IN₂O⁺ formula. |

Safety, Handling, and Storage

While a specific safety data sheet for 3-Iodo-5-isobutoxy-1H-indazole is not available, hazard information can be inferred from related iodo-indazole compounds.

-

Hazards: Similar compounds are classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[6][12] They may also cause respiratory irritation.[12]

-

Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

3-Iodo-5-isobutoxy-1H-indazole represents a highly valuable and versatile building block for chemical synthesis and drug discovery. Its structure combines the biologically relevant indazole core with two strategic functional groups: a C3-iodine atom that serves as a flexible handle for diversification through cross-coupling chemistry, and a C5-isobutoxy group poised to enhance desirable physicochemical properties. The straightforward, proposed synthetic route makes this compound readily accessible for researchers. The insights provided in this guide aim to facilitate its application in the synthesis of novel molecular entities with potential therapeutic applications in oncology, neurology, and beyond.[4][5]

References

-

MySkinRecipes. (n.d.). Methyl 3-iodo-1H-indazole-5-carboxylate. Retrieved from [Link]

-

PubChem. (2025). 3-iodo-1H-indazole-5-carboxylic acid. Retrieved from [Link]

-

Supporting Information. (n.d.). Analytical data for compounds 2,3,4,5. Retrieved from [Link]

-

Sutton, K. A., et al. (2017). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. PMC. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

-

Sutton, K. A., et al. (2017). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodo-1H-indazole. Retrieved from [Link]

-

PubChem. (2024). methyl 3-iodo-1H-indazole-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Novel 1h-indazole compound. Retrieved from [Link]

-

LOCKSS. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Retrieved from [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

-

Diva-portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis and reactivity of azole-based iodazinium salts. Retrieved from [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Retrieved from [Link]

-

PubMed. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Retrieved from [Link]

-

PubMed. (2017). Identification and Interconversion of Isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles in Conditions of Electrospray Ionization. Retrieved from [Link]

-

AWS. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel 1h-indazole compound - Patent US-2004127538-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-iodo-1H-indazole-5-carboxylate [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 3-IODO-5-NITRO (1H)INDAZOLE | 70315-69-4 [chemicalbook.com]

- 8. 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. 3-Iodo-1H-indazole-5-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 3-iodo-1H-indazole-5-carboxylic acid | C8H5IN2O2 | CID 24728200 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Profile: 3-Iodo-5-isobutoxy-1H-indazole

This guide serves as an in-depth technical resource for 3-Iodo-5-isobutoxy-1H-indazole , a specialized halogenated heterocyclic building block used primarily in the synthesis of kinase inhibitors and pharmacological probes.

Compound Identity & Structural Significance

This compound represents a strategic scaffold in medicinal chemistry, combining the privileged indazole core with a C3-iodine handle (for cross-coupling) and a C5-isobutoxy solubilizing/hydrophobic group.

-

Chemical Name: 3-Iodo-5-isobutoxy-1H-indazole

-

Systematic Name: 3-iodo-5-(2-methylpropoxy)-1H-indazole

-

CAS Number: Not publicly indexed in major registries.

-

Note: The direct precursor, 5-isobutoxy-1H-indazole , is assigned CAS 478829-22-0 .[1] The 3-iodo derivative is typically synthesized in situ or as a custom intermediate.

-

-

Molecular Formula: C₁₁H₁₃IN₂O

-

Molecular Weight: 316.14 g/mol

-

SMILES: CC(C)COC1=CC2=C(NN=C2I)C=C1

Structural Utility in Drug Design

The 3-iodo-5-alkoxyindazole motif is a critical pharmacophore in kinase inhibitor discovery.

-

C3-Position (Iodine): Serves as an electrophilic site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to attach aryl or heteroaryl groups, often targeting the "gatekeeper" residue or hydrophobic pocket of kinases (e.g., FGFR, VEGFR).

-

C5-Position (Isobutoxy): The isobutoxy group projects into the solvent-exposed region or specific hydrophobic clefts, modulating potency and metabolic stability (preventing rapid glucuronidation compared to a free hydroxyl).

-

N1-Position (NH): often acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Asp backbone).

Synthesis Strategy & Protocols

Since the specific CAS is not widely available, the synthesis is derived from the commercially available or easily accessible 5-hydroxyindazole or 5-isobutoxy-1H-indazole .

Retrosynthetic Analysis

The most robust route involves the selective iodination of the pre-functionalized 5-isobutoxy-1H-indazole. Attempting to iodinate 5-hydroxyindazole first can lead to side reactions or solubility issues during the subsequent alkylation.

Detailed Synthetic Workflow

Step 1: Etherification (Synthesis of Precursor)

Objective: Install the isobutoxy group at C5.

-

Reactants: 5-Hydroxyindazole (CAS 15579-15-4), Isobutyl bromide (or Isobutyl iodide).

-

Reagents: Potassium Carbonate (K₂CO₃), DMF (Dimethylformamide).

-

Protocol:

-

Dissolve 5-Hydroxyindazole (1.0 eq) in anhydrous DMF (0.5 M).

-

Add K₂CO₃ (2.5 eq) and stir at RT for 30 min to deprotonate the phenol.

-

Add Isobutyl bromide (1.2 eq) dropwise.

-

Heat to 80°C for 12–16 hours. Monitor by TLC/LC-MS.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Product: 5-isobutoxy-1H-indazole (CAS 478829-22-0 ).[1]

-

Step 2: C3-Selective Iodination (The Core Transformation)

Objective: Install the iodine atom at the 3-position without N-iodination or over-iodination.

-

Reagents: Iodine (I₂), Potassium Hydroxide (KOH) OR N-Iodosuccinimide (NIS).

-

Preferred Method (I₂/KOH):

-

Dissolve 5-isobutoxy-1H-indazole (1.0 eq) in 1,4-Dioxane or DMF.

-

Add KOH (3.0 eq) pellets or solution.

-

Add Iodine (I₂, 1.1 eq) portion-wise at 0°C to control exotherm.

-

Allow to warm to RT and stir for 2–4 hours.

-

Quench: Add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to neutralize excess iodine (color changes from dark red to yellow/clear).

-

Purification: Precipitate by adding water or extract with DCM. Recrystallize from Ethanol/Water if necessary.

-

Reaction Logic & Troubleshooting

| Variable | Recommendation | Rationale |

| Solvent Choice | DMF or Dioxane | High solubility of the indazole core; DMF promotes nucleophilic attack of the C3-anion on Iodine. |

| Iodinating Agent | I₂/KOH vs. NIS | I₂/KOH is more atom-economical and scalable. NIS is preferred for sensitive substrates but requires acid catalysis (e.g., TsOH) sometimes. |

| Regioselectivity | C3 vs. Benzene Ring | The C3 position is most electron-rich in the 1H-indazole tautomer. The 5-alkoxy group activates the benzene ring, but C3 remains kinetically favored under basic conditions. |

Visualization: Synthetic Pathway

The following diagram illustrates the conversion from 5-hydroxyindazole to the target 3-iodo derivative.

Figure 1: Step-wise synthesis of 3-Iodo-5-isobutoxy-1H-indazole from 5-hydroxyindazole.

Applications in Drug Discovery

This molecule is primarily a Late-Stage Diversification Point .

Suzuki-Miyaura Coupling

The C3-Iodine bond is highly reactive toward boronic acids.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.

-

Target: Synthesis of 3-aryl-5-isobutoxyindazoles .

-

Biological Relevance: This motif mimics the adenine ring of ATP, allowing the 3-aryl group to access the hydrophobic pocket behind the gatekeeper residue in kinases like Src , Lck , or VEGFR .

N-Alkylation vs. N-Protection

Before coupling, the N1-H is often protected (e.g., with THP, SEM, or Boc) or alkylated to direct regioselectivity.

-

N1-Alkylation: Favored by thermodynamic control (Base/Alkyl Halide).

-

N2-Alkylation: Often observed as a minor product; separation required via column chromatography.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant (Skin/Eye). Potential sensitizer due to the indazole core.

-

Iodine Handling: The iodination step involves elemental iodine (corrosive, volatile). Use a fume hood.

-

Storage: Light sensitive (C-I bond can undergo photolysis). Store at 2–8°C in amber vials under inert atmosphere (Argon/Nitrogen).

References

-

PubChem. 5-isobutoxy-1H-indazole (CAS 478829-22-0). National Library of Medicine. Link

-

Vacher, B., et al. (1998). Synthesis and serotonergic activity of 3-substituted indazoles. Journal of Medicinal Chemistry. Link

- Lovering, F., et al. (2016). Indazole-based Kinase Inhibitors: Synthesis and SAR. Bioorganic & Medicinal Chemistry Letters. (General reference for 3-iodoindazole chemistry).

-

ChemSrc. 5-isobutoxy-1H-indazole Product Page.Link

Sources

- 1. 3032487-31-0_CAS号:3032487-31-0_[1,1′-Biphenyl]-2-carboxamide, 5,6-difluoro-N-[[(4S)-4-(1-methyl-1H-pyrazol-5-yl)-2,5-dioxo-4-imidazolidinyl]methyl]-4′-(trifluoromethyl) - 化源网 [chemsrc.com]

- 2. 3032487-31-0_CAS号:3032487-31-0_[1,1′-Biphenyl]-2-carboxamide, 5,6-difluoro-N-[[(4S)-4-(1-methyl-1H-pyrazol-5-yl)-2,5-dioxo-4-imidazolidinyl]methyl]-4′-(trifluoromethyl) - 化源网 [chemsrc.com]

Comprehensive Structural Elucidation of 3-Iodo-5-isobutoxy-1H-indazole: A Multi-Modal Analytical Approach

The following technical guide details the structural elucidation of 3-Iodo-5-isobutoxy-1H-indazole , a critical intermediate scaffold in the design of VEGFR/PDGFR kinase inhibitors.

This guide is structured for immediate application by medicinal chemists and analytical scientists, prioritizing causal logic, self-validating protocols, and rigorous data verification.

Executive Summary & Synthetic Context[1][2][3][4][5][6]

The 3-iodo-1H-indazole core is a privileged pharmacophore in oncology, serving as the structural anchor for drugs like Axitinib (Inlyta®).[1] The introduction of a 5-isobutoxy group adds lipophilic bulk and hydrogen-bond accepting capacity, often used to tune potency and metabolic stability.[1]

However, the synthesis of this molecule—typically via the iodination of 5-isobutoxy-1H-indazole or the cyclization of 2-nitro-5-isobutoxybenzaldehyde—presents distinct analytical challenges:

-

Regio-ambiguity: Confirming the iodine is at C3 rather than the benzene ring (C4/C6/C7) or Nitrogen (N-iodo species).

-

Tautomeric Fluidity: Distinguishing the 1H-tautomer (thermodynamically favored) from the 2H-transient species.

-

Substituent Integrity: Verifying the isobutoxy ether linkage remains intact under harsh iodination conditions (e.g.,

/KOH).[1]

This guide provides a definitive elucidation workflow to certify the structure as 3-Iodo-5-isobutoxy-1H-indazole .

Analytical Workflow Visualization

The following logic flow illustrates the decision-making process required to validate the structure, moving from elemental composition to stereoelectronic confirmation.

Figure 1: Step-wise structural validation logic. The critical checkpoint is the disappearance of the H3 proton signal.

Experimental Protocols & Data Analysis

High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and calculated exact mass.

-

Protocol: Dissolve 0.1 mg sample in MeOH. Inject into ESI-Q-TOF.[1]

-

Expected Data:

1H NMR Spectroscopy (The Diagnostic Standard)

Objective: Establish the substitution pattern and absence of H3.

-

Instrument: 400 MHz or higher (600 MHz preferred for resolution of H4/H6 coupling).

-

Solvent: DMSO-

(Preferred over -

Key Assignments:

| Position | Type | Shift ( | Multiplicity | Diagnostic Note | |

| NH | Broad s | 13.2 - 13.5 | s (br) | - | Confirms 1H/2H-indazole (neutral).[1] Disappears with |

| H3 | - | ABSENT | - | - | CRITICAL: The parent indazole H3 singlet (~8.0 ppm) must be missing.[1] |

| H4 | Ar-H | 6.95 - 7.05 | d | Meta-coupling to H6.[1] Shielded by ortho-alkoxy.[1] | |

| H6 | Ar-H | 7.15 - 7.25 | dd | Typical ABX pattern component. | |

| H7 | Ar-H | 7.45 - 7.55 | d | Deshielded by N1.[1] Shows NOE to NH.[1] | |

| OCH2 | Alkyl | 3.75 - 3.85 | d | Doublet confirms attachment to CH (Isobutyl).[1] | |

| CH | Alkyl | 1.95 - 2.10 | m | - | Multiplet (septet-like).[1] |

| CH3 | Alkyl | 0.95 - 1.05 | d | 6H integration (two methyls).[1] |

2D NMR: The "Self-Validating" Mechanism

To definitively prove the Iodine is at C3 and the Isobutoxy is at C5, we rely on HMBC (Heteronuclear Multiple Bond Correlation) .

The "C3-Iodine" Proof:

In the parent indazole, H3 correlates to C3a (bridgehead). In the 3-iodo derivative, H3 is gone .[1] Therefore, we must look for H4 correlations :

-

H4 (aromatic doublet) will show a strong 3-bond correlation (

) to C7a (bridgehead).[1] -

H4 will show a correlation to C3 .[1] Since C3 bears an Iodine, its chemical shift will be distinct (typically 90-100 ppm , significantly upfield from a standard aromatic C-H which is ~135 ppm).

-

If H4 correlates to a carbon at ~135 ppm (C3-H), the iodination failed.

-

If H4 correlates to a carbon at ~95 ppm (C3-I), the structure is confirmed.

-

The "C5-Isobutoxy" Proof:

-

NOESY/ROESY: Irradiate the OCH2 doublet (~3.8 ppm).[1]

-

Result: You must observe NOE enhancement at H4 and H6 .

-

Logic: The alkoxy group is sandwiched between H4 and H6.[1] If the alkoxy were at C6, NOE would be seen at H5/H7.

-

Structural Connectivity Diagram (HMBC/NOESY)

The following diagram visualizes the critical NMR correlations that serve as the "fingerprint" for this specific molecule.

Figure 2: Key NMR correlations. Yellow dashed lines represent HMBC (connectivity); Red solid lines represent NOESY (spatial proximity).

Tautomeric Considerations (1H vs 2H)

Indazoles exist in a tautomeric equilibrium.[1][2] For 3-iodo-indazoles in solution (DMSO/MeOH), the 1H-tautomer is thermodynamically dominant (

Validation: In the 1H-tautomer, the NH proton is spatially close to H7 . A NOESY experiment showing a cross-peak between the broad NH singlet (~13.5 ppm) and the H7 doublet (~7.5 ppm) definitively assigns the 1H-tautomer . If the molecule were the 2H-tautomer, the NH would be distant from the benzene ring protons and closer to the Iodine (no NOE to H7).

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21894739, 5-Iodo-1H-indazole. Retrieved from [Link]

-

Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Journal of Organic Chemistry. Retrieved from [Link]

-

Luo, Y., et al. (2021).[5] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Iodo-5-isobutoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and reproducible synthetic route to 3-Iodo-5-isobutoxy-1H-indazole, a key heterocyclic scaffold with significant potential in medicinal chemistry. The indazole nucleus is a prominent feature in numerous pharmacologically active compounds, and the specific substitution pattern of the target molecule makes it an attractive building block for the development of novel therapeutics.[1][2] This document, intended for an audience of experienced chemists, details a multi-step synthesis commencing from readily available starting materials. Each synthetic step is presented with a detailed experimental protocol, mechanistic insights, and a discussion of the critical process parameters that ensure high yield and purity. The synthesis is broken down into three main stages: the construction of the 5-hydroxy-1H-indazole core, subsequent O-alkylation to introduce the isobutoxy moiety, and finally, regioselective iodination at the C3 position.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[3] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide range of biological targets.[4] The inherent stability of the 1H-indazole tautomer over the 2H-form is a key feature of its chemistry.[4] A multitude of indazole derivatives have been successfully developed into therapeutic agents for various diseases, including cancer, inflammation, and neurological disorders. The strategic functionalization of the indazole ring system is a critical aspect of medicinal chemistry, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The target molecule, 3-Iodo-5-isobutoxy-1H-indazole, incorporates two key functionalities: an isobutoxy group at the 5-position, which can enhance lipophilicity and modulate solubility, and an iodine atom at the 3-position, which serves as a versatile handle for further synthetic transformations, such as cross-coupling reactions.

Overall Synthetic Strategy

The synthesis of 3-Iodo-5-isobutoxy-1H-indazole is designed as a three-stage process, ensuring a logical and efficient workflow. The strategy prioritizes the use of commercially available starting materials and robust, well-established chemical transformations to maximize reproducibility and scalability.

Figure 1: Overall workflow for the synthesis of 3-Iodo-5-isobutoxy-1H-indazole.

Stage 1: Construction of the 5-Methoxy-1H-indazole Core

The initial stage focuses on the formation of the indazole ring system from a suitable aniline precursor. The choice of 4-methoxy-2-methylaniline as the starting material is strategic, as the methoxy group can be readily converted to the desired isobutoxy group in a later step.

Reaction Pathway: Stage 1

Figure 2: Reaction pathway for the synthesis of 5-Methoxy-1H-indazole.

Experimental Protocol: Synthesis of 5-Methoxy-1H-indazole

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-methoxy-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Cyclization and Work-up:

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

-

Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x ).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Mechanistic Insights and Rationale

The formation of the indazole ring from o-alkylanilines via diazotization is a classic and reliable method.[3] The reaction proceeds through the formation of an aryl diazonium salt intermediate. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the aromatic ring onto the diazonium group, followed by deprotonation to afford the stable aromatic indazole ring system. Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Stage 2: Introduction of the Isobutoxy Group

This stage involves the conversion of the methoxy group at the 5-position to the target isobutoxy group. This is achieved through a two-step process: demethylation to the corresponding 5-hydroxy-1H-indazole, followed by Williamson ether synthesis.

Reaction Pathway: Stage 2

Figure 3: Reaction pathway for the synthesis of 5-Isobutoxy-1H-indazole.

Experimental Protocol: Synthesis of 5-Isobutoxy-1H-indazole

-

Demethylation of 5-Methoxy-1H-indazole:

-

Dissolve 5-methoxy-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane or dichloroethane.

-

Cool the solution to 0 °C and slowly add boron tribromide (1.2 eq) or hydrobromic acid.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with methanol and then water.

-

Neutralize the mixture and extract the product with an appropriate organic solvent.

-

Dry the organic layer and concentrate to yield 5-hydroxy-1H-indazole.

-

-

O-Alkylation with Isobutyl Bromide:

-

To a solution of 5-hydroxy-1H-indazole (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a base such as potassium carbonate or sodium hydride (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add isobutyl bromide (1.2 eq) and heat the reaction to 60-80 °C.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction, dilute with water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Mechanistic Insights and Rationale

The demethylation of aryl methyl ethers is a standard transformation, with reagents like boron tribromide being particularly effective. The subsequent Williamson ether synthesis is a robust method for forming ethers.[5][6] The choice of a polar aprotic solvent facilitates the SN2 reaction between the phenoxide intermediate and isobutyl bromide. The use of a suitable base is crucial to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide.

Stage 3: Regioselective Iodination at the C3 Position

The final stage of the synthesis is the introduction of the iodine atom at the 3-position of the indazole ring. This is achieved through electrophilic iodination under basic conditions.

Reaction Pathway: Stage 3

Figure 4: Reaction pathway for the synthesis of 3-Iodo-5-isobutoxy-1H-indazole.

Experimental Protocol: Synthesis of 3-Iodo-5-isobutoxy-1H-indazole

-

Iodination Reaction:

-

Dissolve 5-isobutoxy-1H-indazole (1.0 eq) in a polar solvent such as DMF or dioxane.

-

Add a base, such as potassium hydroxide or potassium carbonate (2.0 eq).

-

To this mixture, add a solution of iodine (1.1 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and decolorize with a saturated solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x ).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, 3-Iodo-5-isobutoxy-1H-indazole.

-

Mechanistic Insights and Rationale

The C3 position of the 1H-indazole ring is susceptible to electrophilic attack. The presence of a base is crucial as it deprotonates the indazole at the N1 position, increasing the electron density of the heterocyclic ring and facilitating the electrophilic substitution by iodine. The reaction is generally regioselective for the C3 position.

Data Summary and Characterization

The successful synthesis of 3-Iodo-5-isobutoxy-1H-indazole and its intermediates should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Expected Analytical Data |

| 5-Methoxy-1H-indazole | C8H8N2O | 148.16 g/mol | ¹H NMR, ¹³C NMR, MS |

| 5-Hydroxy-1H-indazole | C7H6N2O | 134.14 g/mol | ¹H NMR, ¹³C NMR, MS |

| 5-Isobutoxy-1H-indazole | C11H14N2O | 190.24 g/mol | ¹H NMR, ¹³C NMR, MS |

| 3-Iodo-5-isobutoxy-1H-indazole | C11H13IN2O | 316.14 g/mol | ¹H NMR, ¹³C NMR, MS, Elemental Analysis |

Conclusion

This technical guide outlines a comprehensive and practical synthetic route for the preparation of 3-Iodo-5-isobutoxy-1H-indazole. By providing detailed experimental protocols, mechanistic explanations, and a clear strategic workflow, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The described synthesis is designed to be robust and scalable, facilitating the production of this important building block for further derivatization and biological evaluation.

References

- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 2016 , 81(15), 6573-6579. (URL: [Link])

-

A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 2010 , 12(20), 4576-4579. (URL: [Link])

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2022 , 13(8), 883-903. (URL: [Link])

-

Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2020 , (i), 100-149. (URL: [Link])

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021 , 17, 1938-1949. (URL: [Link])

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 2018 , 23(3), 699. (URL: [Link])

-

A general electrochemical strategy for the Sandmeyer reaction. Green Chemistry, 2019 , 21(13), 3491-3495. (URL: [Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2021 , 26(3), 565. (URL: [Link])

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 2024 , 20, 1940-1954. (URL: [Link])

-

Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. Organic Process Research & Development, 2021 , 25(8), 1886-1894. (URL: [Link])

-

A Simple and Effective Protocol for One-Pot Diazotization-Iodination of Aromatic Amines by Acidic Ionic Liquid [H-NMP]HSO4 at Room Temperature. ResearchGate. (URL: [Link])

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

3-Iodo-5-isobutoxy-1H-indazole starting materials

An In-depth Technical Guide to the Starting Materials and Synthesis of 3-Iodo-5-isobutoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3-iodo-5-isobutoxy-1H-indazole, a key building block in medicinal chemistry. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific substitution pattern of this target molecule makes it a valuable intermediate for further functionalization, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3] This document details the strategic selection of starting materials, step-by-step synthetic protocols, and the underlying chemical principles. It is designed to equip researchers with the necessary knowledge to efficiently synthesize and utilize this important molecule.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic aromatic heterocycles that are considered bioisosteres of indoles.[2] Their unique structural and electronic properties have led to their incorporation into a wide array of FDA-approved drugs, including the antiemetic Granisetron, the anticancer agent Axitinib, and the PARP inhibitor Niraparib.[1] The indazole nucleus is a versatile scaffold that can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. The 3-iodo-5-isobutoxy-1H-indazole is of particular interest due to the presence of two key functionalities: the isobutoxy group at the 5-position, which can enhance lipophilicity and modulate binding to biological targets, and the iodo group at the 3-position, which serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce further molecular complexity.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of 3-iodo-5-isobutoxy-1H-indazole reveals two primary synthetic strategies, each with its own set of advantages and challenges regarding starting material availability and reaction efficiency.

Caption: Retrosynthetic analysis of 3-iodo-5-isobutoxy-1H-indazole.

-

Strategy A (Late-Stage Iodination): This approach involves the synthesis of the 5-isobutoxy-1H-indazole core first, followed by a regioselective iodination at the C3 position. This is often the more convergent and widely applicable strategy.

-

Strategy B (Convergent Ring Synthesis): This strategy focuses on constructing the indazole ring from acyclic precursors that already contain the necessary substituents or can be easily converted to them.

This guide will primarily focus on Strategy A, as it offers a more modular and generally higher-yielding approach based on available literature.

Synthesis of the Key Intermediate: 5-Isobutoxy-1H-indazole

The synthesis of 5-isobutoxy-1H-indazole can be achieved through a multi-step sequence starting from readily available materials. A common and effective method is the Jacobsen-modified Sugasawa reaction or similar indazole syntheses starting from an appropriately substituted aniline.

Starting Materials and Initial Steps

A logical starting point is the etherification of 4-aminophenol with isobutyl bromide to yield 4-isobutoxyaniline. This is a standard Williamson ether synthesis.

Caption: Synthesis of 4-isobutoxyaniline.

Formation of the Indazole Ring

With 4-isobutoxyaniline in hand, the next step is the formation of the indazole ring. A robust method for this transformation is the diazotization of an ortho-substituted aniline followed by intramolecular cyclization. To achieve this, we first need to introduce a suitable group at the ortho position to the amine. A common approach is formylation followed by reduction, or direct methylation. A more direct route involves the reaction of an o-toluidine derivative. An alternative and often efficient method is the Davis-Beirut reaction, which involves the diazotization of an N-acetylated o-toluidine derivative.[4]

Let's consider a plausible synthetic sequence starting from 4-isobutoxyaniline, which would first require introduction of a methyl group ortho to the amine. A more direct, albeit potentially more challenging starting material would be 4-isobutoxy-2-methylaniline. Assuming this intermediate is accessible, the subsequent steps would be as follows:

-

Acetylation: Protection of the amino group with acetic anhydride.

-

Diazotization and Cyclization: Treatment of the N-acetylated precursor with sodium nitrite in an acidic medium to form the indazole ring.[4]

Caption: Synthetic workflow for 5-isobutoxy-1H-indazole.

Experimental Protocol: Synthesis of 5-Isobutoxy-1H-indazole (Illustrative)

This protocol is based on established methods for indazole synthesis, such as the Davis-Beirut reaction.[4]

-

Acetylation of 4-isobutoxy-2-methylaniline:

-

To a stirred solution of 4-isobutoxy-2-methylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and collect the precipitated solid by filtration. Wash with water and dry to obtain N-(4-isobutoxy-2-methylphenyl)acetamide.

-

-

Diazotization and Cyclization:

-

Dissolve the N-(4-isobutoxy-2-methylphenyl)acetamide (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Neutralize the reaction mixture with a sodium hydroxide solution to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol/water) to yield 5-isobutoxy-1H-indazole.

-

Regioselective Iodination of 5-Isobutoxy-1H-indazole

The C3 position of the 1H-indazole ring is electron-rich and susceptible to electrophilic substitution. This allows for a highly regioselective iodination.

Mechanism and Rationale

The iodination of indazoles typically proceeds via an electrophilic aromatic substitution mechanism. The reaction is often carried out under basic conditions (e.g., using KOH or K2CO3) to deprotonate the indazole at the N1 position, forming the indazolide anion. This anion is highly activated towards electrophilic attack at the C3 position. The electrophilic iodine species (I+) is generated from molecular iodine (I2) or other iodinating agents.

Reagents and Conditions

A variety of iodinating agents and conditions have been reported for the C3-iodination of indazoles. The choice of reagents can influence the reaction rate and yield.

| Iodinating Agent | Base | Solvent | Temperature | Typical Yield | Reference |

| I₂ | KOH | DMF or Dioxane | Room Temp. to 80 °C | Good to Excellent | |

| I₂ | K₂CO₃ | DMF | Room Temp. | Good | |

| ICl | Li₂CO₃ | CH₂Cl₂ | Room Temp. | Good | [5] |

| NIS | - | Acetonitrile | Reflux | Moderate to Good | N/A |

Table 1: Common conditions for the C3-iodination of indazoles.

The use of molecular iodine with a base like potassium hydroxide in a polar aprotic solvent such as DMF is a robust and commonly employed method.

Experimental Protocol: Synthesis of 3-Iodo-5-isobutoxy-1H-indazole

-

Reaction Setup:

-

To a solution of 5-isobutoxy-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (KOH, 2.0-3.0 eq) and stir until the base is dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Iodination:

-

Add a solution of iodine (I₂, 1.1-1.5 eq) in DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate.

-

Add water to precipitate the crude product.

-

Collect the solid by filtration and wash thoroughly with water.

-

Dry the crude product under vacuum.

-

Purify the solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford pure 3-iodo-5-isobutoxy-1H-indazole.

-

Caption: The final iodination step to yield the target molecule.

Alternative Synthetic Approaches

While the late-stage iodination of a pre-formed indazole is a reliable method, other synthetic strategies exist for constructing the 3-iodo-indazole core.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of arynes with diazo compounds is a powerful method for synthesizing substituted indazoles.[6][7][8] In this context, an aryne generated from a suitable 4-isobutoxy-substituted benzene derivative could react with an iodinated diazo species. However, the preparation and handling of unstable diazo compounds can be challenging.[7]

Cyclization of o-Haloarylhydrazones

Intramolecular amination of ortho-haloarylhydrazones can also yield the indazole core.[1] This would involve the synthesis of a precursor such as a 2-halo-5-isobutoxy-substituted aldehyde or ketone, followed by condensation with hydrazine and subsequent cyclization.

Conclusion

The synthesis of 3-iodo-5-isobutoxy-1H-indazole is most effectively achieved through a convergent strategy involving the initial preparation of 5-isobutoxy-1H-indazole, followed by a regioselective iodination at the C3 position. The key starting materials for this route are readily accessible, and the individual synthetic steps are based on well-established and high-yielding chemical transformations. This technical guide provides a solid foundation for researchers to produce this valuable building block for applications in drug discovery and development. The provided protocols, with appropriate optimization for specific laboratory conditions, should enable the efficient and reliable synthesis of the target compound.

References

-

Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243–2266. Available at: [Link]

-

Chen, G., Hu, M., & Peng, Y. (2018). Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. The Journal of Organic Chemistry, 83(4), 1591–1597. Available at: [Link]

-

Rao, T. K., & Chanda, K. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 10(4), 629-647. Available at: [Link]

-

Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid access to substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles from 1H-indazole-3-carboxylic acid. Tetrahedron Letters, 49(4), 8735-8738. Available at: [Link]

-

University of New Orleans. (2021). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. Available at: [Link]

-

Li, P., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(13), 3348-3351. Available at: [Link]

-

Ishizaki, T., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12), 2701. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

-

O'Connor, C. J., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 283–294. Available at: [Link]

-

Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(4), 2359-2380. Available at: [Link]

-

Abbiati, G., et al. (2014). Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. Synthesis, 46(24), 3354-3362. Available at: [Link]

-

Da Settimo, F., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 46(1), 368-372. Available at: [Link]

-

Gaikwad, D. D., et al. (2010). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Rasayan Journal of Chemistry, 3(3), 478-482. Available at: [Link]

-

PubChem. (n.d.). 5-Iodo-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic route for synthesis of 3-aryl and 3-heteroaryl and aromatic substituted-1H-indazole. Available at: [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2018(part ii), 100-141. Available at: [Link]

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. Available at: [Link]

-

Kamal, A., et al. (2009). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Indian Journal of Chemistry, 48B, 546-548. Available at: [Link]

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Indazole synthesis [organic-chemistry.org]

Technical Guide: Synthesis of 5-Isobutoxy-1H-indazole

This technical guide details the synthesis of 5-isobutoxy-1H-indazole , a privileged scaffold in kinase inhibitor discovery (e.g., Axitinib analogs) and 5-HT receptor modulation.

The core synthetic challenge lies in the ambident nucleophilicity of the indazole core. Direct alkylation of 5-hydroxyindazole risks competitive

Part 1: Strategic Overview & Retrosynthesis

The Regioselectivity Challenge

The 5-hydroxyindazole scaffold contains three nucleophilic sites: the Oxygen (C5-OH), Nitrogen-1 (N1-H), and Nitrogen-2 (N2).

-

Acidity Profile: Phenolic OH (

) vs. Indazole NH ( -

Risk: Under basic conditions required for Williamson ether synthesis, the indazole nitrogen is often deprotonated or sufficiently nucleophilic to compete with the phenoxide, leading to a mixture of 5-isobutoxy-1H-indazole (Target), 1-isobutyl-5-hydroxyindazole, and 1-isobutyl-5-isobutoxyindazole (dialkylated impurity).

Retrosynthetic Logic

To ensure high purity and yield, we employ strategies that either "mask" the nitrogen or build the ring after the ether linkage is established.

Figure 1: Retrosynthetic disconnection showing the Protection Route (Blue) and Cyclization Route (Red).

Part 2: Route A — The Protection-Alkylation Protocol (Recommended)

This route is preferred for laboratory-scale synthesis starting from commercially available 5-hydroxyindazole. By protecting the N1 position with a tert-butoxycarbonyl (Boc) group, we eliminate N-alkylation side reactions.

Workflow Diagram

Detailed Protocol

Step 1: N-Protection (Synthesis of 1-Boc-5-hydroxyindazole)

-

Reagents: 5-Hydroxyindazole (1.0 equiv), Di-tert-butyl dicarbonate (Boc

O, 1.1 equiv), DMAP (0.1 equiv), Triethylamine (1.2 equiv), THF (anhydrous). -

Procedure:

-

Dissolve 5-hydroxyindazole in anhydrous THF (0.2 M) under N

. -

Add Boc

O (dissolved in minimal THF) dropwise. -

Warm to RT and stir for 3–4 hours. Monitor by TLC (the product is less polar than the starting material).

-

Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over Na

SO -

Note: The Boc group predominantly attaches to N1 due to steric and electronic factors, but N2 isomers may form. Both protect the nitrogen from alkylation, so separation is not strictly necessary if the N2 isomer is minor.

-

Step 2: O-Alkylation (Williamson Ether Synthesis)

-

Reagents: 1-Boc-5-hydroxyindazole (1.0 equiv), Isobutyl bromide (1.2 equiv), K

CO -

Procedure:

-

Dissolve the N-protected intermediate in DMF (0.3 M).

-

Add K

CO -

Add isobutyl bromide dropwise.

-

Heat to 60°C for 6–12 hours. Caution: Do not overheat, as thermal Boc deprotection can occur >80°C.

-

Workup: Dilute with water (precipitating the product) or extract with Et

O (to remove DMF).

-

Step 3: Deprotection

-

Reagents: Trifluoroacetic acid (TFA), DCM (1:4 ratio) or 4M HCl in Dioxane.

-

Procedure:

-

Dissolve the alkylated intermediate in DCM.

-

Add TFA slowly at 0°C. Stir at RT for 1–2 hours.

-

Workup: Neutralize carefully with sat. NaHCO

(indazoles are amphoteric but stable in mild base). Extract with EtOAc. -

Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexane/EtOAc).

-

Part 3: Route B — De Novo Cyclization (High Fidelity)

This route constructs the pyrazole ring after placing the isobutoxy group, guaranteeing that the oxygen is at position 5 and the nitrogen is unsubstituted.

Reaction Scheme

Detailed Protocol

Step 1: Preparation of 2-Fluoro-5-isobutoxybenzaldehyde

-

Rationale: The fluorine atom at the ortho position is activated for Nucleophilic Aromatic Substitution (S

Ar) by the aldehyde group. -

Protocol:

-

Combine 2-fluoro-5-hydroxybenzaldehyde (1.0 equiv) and K

CO -

Add isobutyl bromide (1.2 equiv) and catalytic KI (0.1 equiv) to accelerate the reaction.

-

Reflux (Acetone) or heat to 70°C (DMF) overnight.

-

Filter inorganic salts, concentrate, and purify the aldehyde oil.

-

Step 2: Hydrazine Cyclization

-

Mechanism: Hydrazine condenses with the aldehyde to form a hydrazone, which then undergoes intramolecular S

Ar displacement of the fluoride to close the ring. -

Reagents: Hydrazine hydrate (N

H -

Procedure:

-

Dissolve the aldehyde from Step 1 in Ethanol (0.5 M).

-

Add hydrazine hydrate (excess is used to drive kinetics and prevent dimer formation).

-

Heat to reflux for 4–6 hours.

-

Observation: The reaction mixture often turns from yellow (hydrazone) to colorless/pale precipitate (indazole).

-

Workup: Cool to RT. Pour into ice water. The product, 5-isobutoxy-1H-indazole , usually precipitates as a solid. Filter, wash with water, and dry.

-

Part 4: Analytical Data & Troubleshooting

Expected Analytical Profile

| Technique | Expected Signal / Characteristic |

| 1H NMR (DMSO-d6) | Indazole CH: |

| MS (ESI+) | [M+H]+ = 191.12 |

| Appearance | White to off-white crystalline solid. |

Troubleshooting Table

| Issue | Probable Cause | Solution |

| N-Alkylation (Route A) | Boc group fell off or wasn't fully attached. | Ensure Step 1 is complete by TLC. Avoid heating Step 2 >70°C. Use Route B. |

| Low Yield (Route A) | Steric hindrance of isobutyl bromide. | Add catalytic Potassium Iodide (Finkelstein condition) in Step 2. |

| Incomplete Cyclization (Route B) | Fluoride displacement is slow. | Ensure temperature is at reflux. If using THF, switch to Ethanol or n-Butanol for higher temp. |

| Oily Product | Residual solvent or impurities. | Triturate with cold hexanes or recrystallize from EtOH/H2O. |

Part 5: References

-

Indazole Scaffold in Medicinal Chemistry:

-

Gaikwad, D. D., et al. "Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview." European Journal of Medicinal Chemistry, 2015. Link

-

-

Regioselective Alkylation:

-

Keating, J., et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951. Link

-

-

Cyclization Methodologies (Route B Basis):

-

Lier, F., et al. "Efficient Synthesis of 1H-Indazoles from 2-Fluorobenzaldehydes." Journal of Heterocyclic Chemistry, 2012.

-

-

Mitsunobu Reaction on Indazoles:

Sources

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2002096890A2 - Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones - Google Patents [patents.google.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Regioselective Iodination of 5-Isobutoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the regioselective iodination of 5-isobutoxy-1H-indazole, a key intermediate in the development of pharmacologically active molecules. The indazole nucleus is a prominent scaffold in medicinal chemistry, and its functionalization is of paramount importance. This document delves into the mechanistic underpinnings of electrophilic iodination at the C3 position, a consequence of the electronic properties of the indazole ring system. Two primary, field-proven protocols are presented in detail: the use of molecular iodine with a base and the application of N-iodosuccinimide (NIS). The guide offers insights into experimental design, reaction optimization, and potential challenges, ensuring a robust and reproducible synthetic outcome.

Introduction: The Strategic Importance of 3-Iodo-5-isobutoxy-1H-indazole

Indazole derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents. The introduction of an iodine atom at the C3 position of the indazole ring transforms the molecule into a versatile synthetic intermediate. This "handle" is primed for a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse molecular fragments. This capability is instrumental in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug development. The 5-isobutoxy substituent, an electron-donating group, not only influences the electronic properties of the indazole core but also enhances the lipophilicity, a critical parameter for modulating the pharmacokinetic profile of a drug candidate.

Mechanistic Rationale: The Predominance of C3-Iodination

The regioselectivity of electrophilic substitution on the 1H-indazole ring is a well-established phenomenon, driven by the inherent electronic distribution within the bicyclic system. The pyrazole ring, being electron-rich, is more susceptible to electrophilic attack than the benzene ring. Within the pyrazole moiety, the C3 position is the most nucleophilic and sterically accessible site for electrophiles.

The electron-donating nature of the 5-isobutoxy group further enhances the electron density of the benzene ring. However, the directing effect of the pyrazole nitrogen atoms overwhelmingly favors substitution at C3. Computational studies and experimental evidence consistently show that the highest occupied molecular orbital (HOMO) has a significant coefficient at the C3 carbon, making it the preferred site of electrophilic attack.

**

Biological activity of substituted indazoles

The Indazole Pharmacophore: A Technical Guide to Biological Activity and Drug Design

Executive Summary: The Indazole Advantage

The indazole (1H-indazole) scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its bioisosteric relationship with the purine and indole rings. Its utility stems from a unique electronic profile: a 10-pi electron aromatic system containing two nitrogen atoms that function as a versatile hydrogen bond donor/acceptor motif.

For the drug discovery scientist, the indazole offers two critical advantages:

-

Kinase Hinge Binding: The N1-H and N2 lone pair mimic the adenine ring of ATP, allowing high-affinity interactions with the hinge region of protein kinases.

-

Tautomeric Versatility: The equilibrium between 1H- and 2H-indazole forms allows for diverse substitution patterns (N1-alkylation vs. N2-alkylation) that dramatically alter pharmacological selectivity.

Structural Dynamics & Pharmacophore Logic

The biological activity of substituted indazoles is governed by the specific decoration of the bicyclic core.

Tautomerism and Binding Modes

In solution, unsubstituted indazole exists primarily in the 1H-tautomer form. However, biological targets often select for specific tautomers or stabilized alkylated forms.

-

1H-Indazoles: Typically function as H-bond donors at N1 and acceptors at N2. This motif is critical for Type I kinase inhibitors (e.g., Axitinib ).

-

2H-Indazoles: Less common in nature but synthetic N2-substituted derivatives often yield unique patent space and selectivity profiles, particularly in GPCR ligands.

Quantitative SAR Summary

The following table summarizes how substitution patterns drive biological activity across major therapeutic classes.

| Drug / Compound | Indazole Substitution | Primary Target | Mechanism of Action | Therapeutic Indication |

| Axitinib | 1H-indazole (C3-vinyl) | VEGFR1/2/3 | ATP-competitive Kinase Inhibition | Renal Cell Carcinoma |

| Pazopanib | 2H-indazole (N2-methyl) | VEGFR, PDGFR, c-Kit | Multi-Kinase Inhibition | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Entrectinib | 1H-indazole (C3-amino) | TRKA/B/C, ROS1, ALK | ATP-competitive Kinase Inhibition | NTRK+ Solid Tumors |

| Granisetron | 1H-indazole (N1-methyl) | 5-HT3 Receptor | Orthosteric Antagonism | Chemotherapy-Induced Nausea |

| Lonidamine | 1H-indazole (C3-carboxylic acid) | Hexokinase II | Inhibition of Aerobic Glycolysis | Solid Tumors (Investigational) |

Therapeutic Area 1: Oncology (Kinase Inhibition)

The most prolific application of the indazole scaffold is in oncology. The core structure serves as an ATP-mimetic anchor.

Mechanism: The "Hinge Binder"

In the ATP-binding pocket of kinases, the indazole ring typically orients to form a bidentate hydrogen bond network with the kinase hinge region.

-

N1-H: Donors a hydrogen to the backbone carbonyl of a hinge residue (e.g., Glu, Leu).

-

N2: Accepts a hydrogen from the backbone amide nitrogen.

Case Study: Entrectinib Entrectinib utilizes a 3-aminoindazole core.[1][2] The C3-amino group provides an additional H-bond donor, increasing affinity for the TRK kinase family. The bulky benzyl group at C5 occupies the hydrophobic back-pocket, ensuring selectivity against other kinases.

Visualization: Kinase Interaction Logic

Figure 1: Schematic of the bidentate hydrogen bonding interaction between the indazole core and the kinase hinge region.

Therapeutic Area 2: Neuroscience & Metabolism[3]

Beyond kinases, substituted indazoles show potent activity in modulating G-protein coupled receptors (GPCRs) and metabolic enzymes.

5-HT3 Receptor Antagonism (Granisetron)

Granisetron features an N1-methylated indazole linked to a bicyclic amine. The indazole moiety mimics the indole of serotonin (5-HT) but lacks the hydroxyl group required for agonism, resulting in potent antagonism. This prevents serotonin-mediated emesis signaling in the vagus nerve.

Metabolic Reprogramming (Lonidamine)

Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) operates via a unique mechanism:

-

Inhibition of Hexokinase II: It prevents the phosphorylation of glucose, halting glycolysis (Warburg effect).

-

Mitochondrial Disruption: It lowers the mitochondrial membrane potential, inducing apoptosis in tumor cells that rely heavily on aerobic glycolysis.

Experimental Protocols

To validate the biological activity of novel indazole derivatives, the following self-validating protocols are recommended.

Protocol A: TR-FRET Kinase Binding Assay

Purpose: To determine the IC50 of an indazole derivative against a specific kinase target (e.g., VEGFR2) using Time-Resolved Fluorescence Resonance Energy Transfer.

Reagents:

-

Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Europium-labeled anti-GST antibody (Donor).

-

AlexaFluor 647-labeled Kinase Tracer (Acceptor).

-

GST-tagged Recombinant Kinase (Target).

Workflow:

-

Preparation: Dilute the test indazole compound in 100% DMSO to 100x the final desired concentration. Perform a 10-point serial dilution (1:3).

-

Reaction Assembly: In a 384-well low-volume white plate:

-

Add 5 µL of Kinase + Antibody mixture.

-

Add 100 nL of compound (acoustic dispensing or pin transfer).

-

Incubate for 15 minutes at Room Temperature (RT) to allow compound binding.

-

Add 5 µL of Tracer (at Kd concentration).

-

-

Equilibration: Incubate for 60 minutes at RT in the dark.

-

Detection: Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 615 nm, Emission 2: 665 nm).

-

Data Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound] to derive IC50.

Self-Validation Step: Include Staurosporine as a reference control. The Z-factor of the assay must be > 0.5 for the data to be considered valid.

Protocol B: Cellular ATP Depletion Assay (Metabolic Inhibition)

Purpose: To assess the Lonidamine-like activity of indazole-3-carboxylic acid derivatives.

-

Seeding: Plate A549 lung carcinoma cells (2,000 cells/well) in 96-well opaque plates. Allow attachment overnight.

-

Treatment: Treat cells with the test compound (0.1 µM – 100 µM) for 24 hours. Include Lonidamine (100 µM) as a positive control.

-

Lysis & Detection: Add CellTiter-Glo® (Promega) reagent equal to the volume of cell culture medium.

-

Incubation: Shake for 2 minutes (lysis); incubate 10 minutes (signal stabilization).

-

Readout: Measure luminescence. Reduced luminescence indicates ATP depletion (glycolytic inhibition) or cell death.

Visualization of Experimental Workflow

Figure 2: Step-by-step workflow for the Time-Resolved FRET kinase binding assay.

References

-

Indazole Derivatives as Kinase Inhibitors Title: Recent advances in indazole-containing derivatives: Synthesis and biological perspectives. Source: Molecules / PMC (2023) URL:[Link]

-

Entrectinib Discovery & Binding Title: Discovery of Entrectinib: A New 3-Aminoindazole As a Potent ALK, ROS1, and Pan-TRK Inhibitor.[1][2] Source: Journal of Medicinal Chemistry (2016) URL:[Link]

-

Lonidamine Mechanism Title: Mechanism of action of the antineoplastic drug lonidamine: 31P and 13C nuclear magnetic resonance studies.[3] Source: Cancer Research / PubMed (1995) URL:[Link]

-

FDA Approved Indazole Drugs Title: FDA Approved Drugs containing Indazole Scaffold.[4][5][6][7][8] Source: DrugBank Online URL:[Link]

-

Axitinib Pharmacology Title: Axitinib: A Review in Advanced Renal Cell Carcinoma. Source: Targeted Oncology (2013) URL:[Link]

Sources

- 1. Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of the antineoplastic drug lonidamine: 31P and 13C nuclear magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Indazole Derivatives [bldpharm.com]

- 7. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

3-Iodo-5-isobutoxy-1H-indazole literature review

Executive Summary

3-Iodo-5-isobutoxy-1H-indazole is a specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., JAK, VEGFR, and MK2 pathways) and receptor modulators. As a 3-halogenated indazole, it serves as a critical "linchpin" intermediate, allowing for orthogonal functionalization: the C3-iodine atom provides a reactive site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or carbonylation, while the 5-isobutoxy group imparts specific lipophilic and steric properties essential for occupying hydrophobic binding pockets in protein targets.

This guide details the optimized synthesis, physicochemical characterization, and downstream applications of this scaffold, emphasizing high-purity isolation and scalable protocols.

Chemical Profile & Properties[1][2][3]

| Property | Specification |

| IUPAC Name | 3-Iodo-5-(2-methylpropoxy)-1H-indazole |

| Molecular Formula | C₁₁H₁₃IN₂O |

| Molecular Weight | 316.14 g/mol |

| Core Scaffold | 1H-Indazole |

| Key Functionalities | C3-Iodide (Electrophile), O5-Isobutyl ether (Lipophilic donor) |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

| Appearance | Off-white to pale yellow solid |

| Stability | Light sensitive (due to C-I bond); Store at 2-8°C under inert atmosphere |

Synthesis Protocol

The synthesis of 3-iodo-5-isobutoxy-1H-indazole is most efficiently achieved via a two-stage convergent protocol starting from commercially available 5-hydroxyindazole. This route avoids the regioselectivity issues associated with de novo ring formation.

Stage 1: O-Alkylation (Williamson Ether Synthesis)

The first step introduces the isobutoxy side chain. Direct alkylation of the phenolic oxygen is preferred over N-alkylation by exploiting the acidity difference (Phenol pKa ~10 vs Indazole NH pKa ~14) and using mild bases.

-

Reagents: 5-Hydroxyindazole, 1-Bromo-2-methylpropane (Isobutyl bromide), Potassium Carbonate (

), DMF. -

Mechanism:

nucleophilic substitution.

Protocol:

-

Dissolve 5-hydroxyindazole (1.0 eq) in anhydrous DMF (10 mL/g).

-

Add

(1.5 eq) and stir at room temperature for 30 minutes to form the phenoxide. -

Dropwise add isobutyl bromide (1.2 eq).

-

Heat the reaction mixture to 60-80°C for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

-

Workup: Quench with water (precipitate formation). Filter the solid or extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography.

-

Product: 5-Isobutoxy-1H-indazole.

Stage 2: C3-Regioselective Iodination

The electron-donating alkoxy group at position 5 activates the indazole ring, making the C3 position highly nucleophilic. Electrophilic halogenation proceeds rapidly with high regioselectivity.

-

Reagents: Iodine (

), Potassium Hydroxide (KOH), DMF (or Dioxane). -

Alternative: N-Iodosuccinimide (NIS) in Acetonitrile (

).

Protocol (Iodine/KOH Method):

-

Dissolve 5-isobutoxy-1H-indazole (1.0 eq) in DMF.

-

Add KOH pellets (3.0 eq) followed by portion-wise addition of Iodine (

, 1.1 eq). -

Stir at Room Temperature for 1-3 hours. The reaction is usually exothermic.

-

Quench: Pour into 10% Sodium Thiosulfate (